2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole (DMPF-T) is a thiazole-based compound that has been widely studied for its potential applications in various scientific research areas. It is an important member of the thiazole family of compounds, which has been extensively studied due to their diverse biological activities. DMPF-T has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, it has been shown to possess antioxidant, anti-inflammatory, and anti-tumor activities. Thus, DMPF-T has been studied for its potential applications in various scientific research areas, including drug development, biochemistry, and physiology.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound is thought to bind to the active site of the enzyme, thus preventing it from converting arachidonic acid into prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, it has been shown to possess antioxidant, anti-inflammatory, and anti-tumor activities. It has also been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole in laboratory experiments is that it is relatively easy to synthesize. In addition, the compound is stable and can be stored for long periods of time. Furthermore, it has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
However, there are some limitations to using this compound in laboratory experiments. For example, the compound is relatively expensive and may not be suitable for large-scale experiments. In addition, the compound has not been extensively studied and its mechanism of action is not fully understood.
Future Directions
There are a number of potential future directions for the study of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole. For example, further research could be conducted to better understand the compound’s mechanism of action. In addition, studies could be conducted to investigate the compound’s potential applications in drug development, biochemistry, and physiology. Furthermore, studies could be conducted to explore the compound’s potential therapeutic effects in various diseases and conditions, such as cancer, inflammation, and pain. Finally, studies could be conducted to investigate the compound’s potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is typically achieved through a two-step process. The first step involves the reaction of 3,5-dimethyl-1H-pyrazol-1-yl chloride (DMPCl) with 4-fluorophenyl isothiocyanate (FPITC) in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then reacted with thiourea in the presence of an acid, such as hydrochloric acid, to yield this compound.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole has been studied extensively for its potential applications in various scientific research areas. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, it has been shown to possess antioxidant, anti-inflammatory, and anti-tumor activities. Thus, this compound has been studied for its potential applications in drug development, biochemistry, and physiology.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3S/c1-9-7-10(2)18(17-9)14-16-13(8-19-14)11-3-5-12(15)6-4-11/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVKAVDRZZFQTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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